Cas no 486415-09-2 (1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)-)
1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- Chemical and Physical Properties
Names and Identifiers
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- 1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)-
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- Inchi: 1S/C11H22N2O2/c1-8(12)9-6-5-7-13(9)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
- InChI Key: WTRLYNKEEJOIGJ-IUCAKERBSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC[C@H]1[C@@H](N)C
1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P019XQO-50mg |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 95% | 50mg |
$457.00 | 2024-05-01 | |
| Enamine | EN300-54459-0.05g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 0.05g |
$319.0 | 2023-02-10 | ||
| Enamine | EN300-54459-0.1g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 0.1g |
$476.0 | 2023-02-10 | ||
| Enamine | EN300-54459-0.25g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 0.25g |
$679.0 | 2023-02-10 | ||
| Enamine | EN300-54459-0.5g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 0.5g |
$1069.0 | 2023-02-10 | ||
| Enamine | EN300-54459-1.0g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 1.0g |
$1371.0 | 2023-02-10 | ||
| Enamine | EN300-54459-2.5g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 2.5g |
$2688.0 | 2023-02-10 | ||
| Enamine | EN300-54459-5.0g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 5.0g |
$3977.0 | 2023-02-10 | ||
| Enamine | EN300-54459-10.0g |
tert-butyl (2S)-2-[(1S)-1-aminoethyl]pyrrolidine-1-carboxylate |
486415-09-2 | 10.0g |
$5897.0 | 2023-02-10 |
1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)-
1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- and CAS No. 486415-09-2: A Comprehensive Overview
The compound with the CAS number 486415-09-2 and the product name 1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The unique structural features of this compound make it a promising candidate for further investigation in various biomedical contexts.
In recent years, there has been a growing interest in the development of novel molecules that can interact selectively with biological targets. The structure of 1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- incorporates a pyrrolidine core, which is a common motif in many bioactive compounds. The presence of the (1S)-1-aminoethyl group and the 1,1-dimethylethyl ester moiety adds to its complexity and potential for diverse biological activities.
The pyrrolidine ring is known for its ability to mimic certain amino acid residues in proteins, making it an excellent scaffold for designing molecules that can interact with biological targets. This property has been exploited in the development of various drugs that target enzymes and receptors involved in critical biological pathways. The stereochemistry of the compound, particularly the (2S) configuration, is also crucial as it can influence the binding affinity and selectivity of the molecule towards its target.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. Recent studies have shown that pyrrolidine-based compounds can modulate neurotransmitter systems and have neuroprotective properties. The specific arrangement of atoms in 1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- suggests that it may be able to interact with receptors involved in synaptic transmission and potentially alleviate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease.
Furthermore, the compound's structural features make it a versatile tool for medicinal chemists. The presence of both an amine group and an ester group provides multiple sites for chemical modification. This allows researchers to fine-tune the properties of the molecule, such as its solubility, metabolic stability, and pharmacokinetic profile. Such flexibility is essential for developing drugs that can be effectively administered and utilized by patients.
In vitro studies have begun to explore the potential biological activities of this compound. Initial experiments have shown that it can inhibit certain enzymes involved in inflammation and oxidative stress. These are key mechanisms implicated in various diseases, including cardiovascular disorders and cancer. The ability of 1-Pyrrolidinecarboxylic acid, 2-[(1S)-1-aminoethyl]-, 1,1-dimethylethyl ester, (2S)- to modulate these pathways could lead to novel therapeutic strategies.
The synthesis of this compound also presents an interesting challenge for organic chemists. The stereochemistry of the pyrrolidine ring and the functional groups attached to it require precise control during synthesis to ensure high enantiomeric purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and yield.
Ongoing research is focused on understanding how this compound interacts with biological targets at a molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine the structure-activity relationships (SAR) of this molecule. This information is crucial for designing next-generation compounds with improved efficacy and reduced side effects.
The potential applications of 486415-09-2 extend beyond neurological disorders. Preliminary data suggest that it may also have applications in anti-inflammatory therapy. Inflammation is a common feature of many chronic diseases, and compounds that can modulate inflammatory responses are highly sought after.
The development of new drugs is often a lengthy process involving multiple stages from discovery to clinical trials. However, compounds like this one hold promise for accelerating this process due to their well-defined structures and known biological activities. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced properties.
In conclusion, 486415-09-2 represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features make it a promising candidate for further investigation in drug development. As research continues to uncover new biological activities and synthetic strategies for this compound, it is likely to play an increasingly important role in addressing some of today's most challenging medical conditions.
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